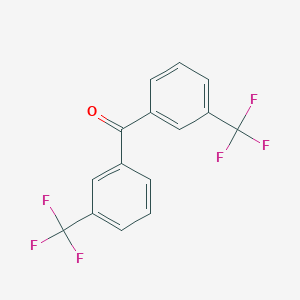
3,3'-双(三氟甲基)苯甲酮
描述
3,3’-Bis(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C15H8F6O . It is used as a reactive dye intermediate .
Molecular Structure Analysis
The molecular weight of 3,3’-Bis(trifluoromethyl)benzophenone is 318.22 . The exact structure is not provided in the search results.Chemical Reactions Analysis
Benzophenone imine and its derivatives, which could potentially include 3,3’-Bis(trifluoromethyl)benzophenone, are useful ammonia equivalents for synthesizing primary amines . They readily achieve the selective formation of primary amines and obtain easily deprotectable imines as the product .Physical And Chemical Properties Analysis
3,3’-Bis(trifluoromethyl)benzophenone is a solid at 20°C . It has a melting point of 98.0 to 102.0°C . It appears as a white to light yellow powder or crystal .科学研究应用
我已经进行了几次搜索,以收集有关“3,3'-双(三氟甲基)苯甲酮”在科学研究中的应用的信息,但不幸的是,现有的在线资源无法提供您要求的包含每个独特应用详细部分的全面分析。
可获得的通用信息表明,该化合物用作染料的反应中间体 . 然而,搜索结果中没有详细说明制药或材料科学等领域的具体应用。
安全和危害
作用机制
Target of Action
This compound is a derivative of benzophenone, which is often used in the synthesis of pharmaceuticals and other organic compounds
Mode of Action
As a benzophenone derivative, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . The presence of trifluoromethyl groups could influence the compound’s reactivity and binding affinity.
Biochemical Pathways
Benzophenone derivatives have been used in various chemical reactions, including the synthesis of imines . .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 3,3’-Bis(trifluoromethyl)benzophenone. For instance, its physical form is solid at ambient temperature
属性
IUPAC Name |
bis[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOXOHISLGOAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344826 | |
| Record name | 3,3'-Bis(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1868-00-4 | |
| Record name | 3,3'-Bis(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Bis(trifluoromethyl)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,3'-Bis(trifluoromethyl)benzophenone behave as a photosensitizer compared to other substituted benzophenones?
A1: Research on the photolysis of N-(1-Naphthoyl)-O-(p-toluoyl)-N-phenylhydroxylamine reveals distinct photosensitization mechanisms for different substituted benzophenones []. While benzophenones with strong electron-donating groups, like 4,4′-bis(dimethylamino)benzophenone, primarily facilitate electron transfer, 3,3'-Bis(trifluoromethyl)benzophenone, with its electron-withdrawing trifluoromethyl groups, favors an energy transfer pathway. This difference highlights the influence of substituents on the photochemical behavior of benzophenone derivatives. [] -
Q2: Does 3,3'-Bis(trifluoromethyl)benzophenone participate in any catalytic reactions?
A2: Although not directly acting as a catalyst, research indicates that 3,3'-Bis(trifluoromethyl)benzophenone can form a complex with rhodium bis-olefin complexes []. This interaction affects the catalytic activity of the rhodium complex in the addition of olefins to aromatic ketones. Specifically, the presence of 3,3'-Bis(trifluoromethyl)benzophenone can alter the reaction rate and selectivity, emphasizing its role in influencing organometallic catalysis. [] -
Q3: Is there any spectroscopic data available for 3,3'-Bis(trifluoromethyl)benzophenone?
A3: While the provided abstracts don't delve into detailed spectroscopic analysis, one mentions that FT-IR, FT-Raman, and DFT studies have been conducted on 3,3'-Bis(trifluoromethyl)benzophenone []. These techniques are valuable for elucidating the vibrational modes, electronic structure, and overall structural characteristics of the molecule. Further exploration of these studies could provide insights into the compound's spectroscopic properties. [] -
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

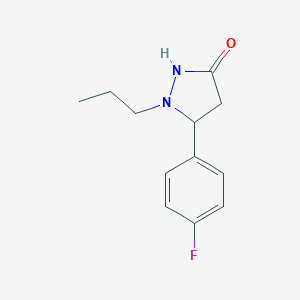

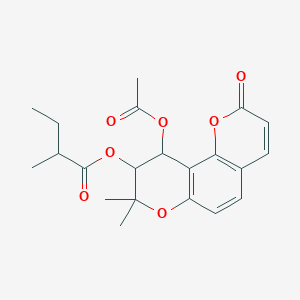

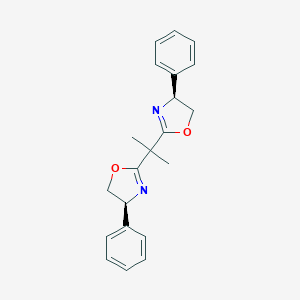
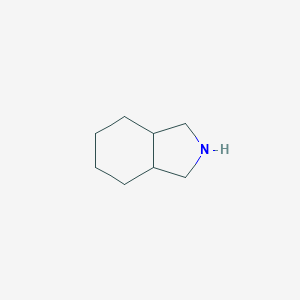


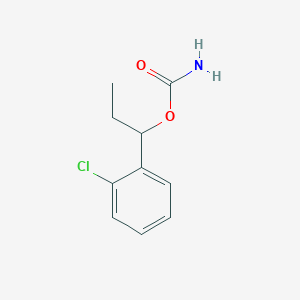

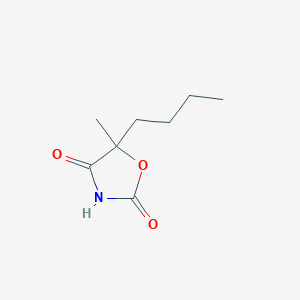
![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)
![6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione](/img/structure/B159121.png)
